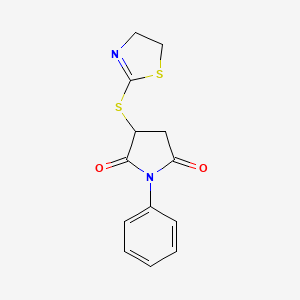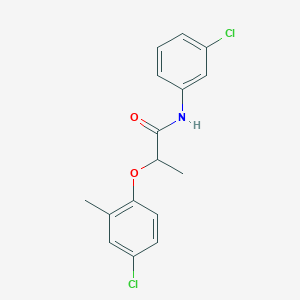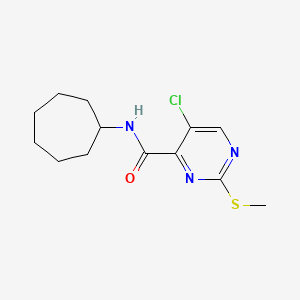
N-cyclopentyl-N'-(3-pyridinylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N'-(3-pyridinylmethyl)ethanediamide, commonly known as CPE, is a compound that has been the subject of extensive research in the field of neuroscience. CPE is a selective inhibitor of the protein-protein interaction between sigma-1 receptors and the IP3 receptor, which is involved in calcium signaling in cells. The sigma-1 receptor is a molecular chaperone that is involved in a wide range of cellular processes, including calcium signaling, protein folding, and cellular stress response. CPE has been found to have a number of potential applications in scientific research, particularly in the study of neurodegenerative diseases and psychiatric disorders.
Wirkmechanismus
CPE acts as a selective inhibitor of the protein-protein interaction between sigma-1 receptors and the IP3 receptor. This interaction is involved in calcium signaling in cells, and it has been suggested that it may play a role in a wide range of cellular processes, including protein folding, cellular stress response, and neurotransmitter release.
Biochemical and Physiological Effects:
CPE has been found to have a number of biochemical and physiological effects in animal models. These include neuroprotective effects, antidepressant and anxiolytic effects, and effects on learning and memory. CPE has also been found to have effects on the dopaminergic and serotonergic systems, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
CPE has a number of advantages for use in laboratory experiments. It is a highly selective inhibitor of the sigma-1/IP3 receptor interaction, which makes it a useful tool for studying the role of sigma-1 receptors in cellular processes. It is also relatively easy to synthesize and purify, which makes it readily accessible for use in research.
One limitation of CPE is that it has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet well understood. Additionally, CPE has a relatively short half-life in vivo, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on CPE. One area of interest is the role of sigma-1 receptors in cancer, as it has been suggested that these receptors may play a role in tumor growth and metastasis. Another area of interest is the potential therapeutic applications of CPE in neurodegenerative diseases and psychiatric disorders, as discussed above.
Additionally, there is interest in developing new and more selective inhibitors of the sigma-1/IP3 receptor interaction, which may have even greater potential as therapeutic agents. Finally, there is ongoing research on the cellular and molecular mechanisms underlying the effects of CPE, which may provide new insights into the role of sigma-1 receptors in cellular processes.
Synthesemethoden
CPE can be synthesized using a number of different methods, including solid-phase peptide synthesis and solution-phase synthesis. The most commonly used method involves the reaction of N-cyclopentyl-N'-(3-pyridinylmethyl)ethanediamine with a suitable carboxylic acid derivative, such as a carboxylic acid chloride or an ester. The reaction is typically carried out in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and a base, such as triethylamine (TEA). The resulting product can be purified by column chromatography or other methods.
Wissenschaftliche Forschungsanwendungen
CPE has been used in a number of scientific studies to investigate its potential therapeutic applications. One area of research has focused on the role of sigma-1 receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. CPE has been found to have neuroprotective effects in animal models of these diseases, and it has been suggested that it may be a potential therapeutic agent for these conditions.
Another area of research has focused on the role of sigma-1 receptors in psychiatric disorders, such as depression and anxiety. CPE has been found to have antidepressant and anxiolytic effects in animal models of these disorders, and it has been suggested that it may be a potential therapeutic agent for these conditions.
Eigenschaften
IUPAC Name |
N'-cyclopentyl-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-12(13(18)16-11-5-1-2-6-11)15-9-10-4-3-7-14-8-10/h3-4,7-8,11H,1-2,5-6,9H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFXDMNNOGSYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-methyl-4-nitro-1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5051155.png)
![2-bromo-5-{[(5-carboxypentyl)amino]sulfonyl}benzoic acid](/img/structure/B5051158.png)
![2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine](/img/structure/B5051179.png)
![3,5-dimethyl-4-[4-(4-nitrophenoxy)butyl]-1H-pyrazole](/img/structure/B5051193.png)


![N-(4-fluorobenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5051208.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthylamino)acrylonitrile](/img/structure/B5051215.png)
![2-(2-chlorophenoxy)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B5051230.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5051238.png)
![methyl 3-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5051246.png)
![6-(3,5-dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5051251.png)

![N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5051263.png)